N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound with the molecular formula C14H19NO2S and a molecular weight of 265.37116 g/mol . It is known for its unique structure, which includes a cyclopentyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core .
Preparation Methods
The synthesis of N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with cyclopentylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, although specific reduction reactions are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific context of its use and the targets it interacts with .
Comparison with Similar Compounds
N-cyclopentyl-2-methoxy-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-methoxy-4-(methylthio)benzamide: This compound has a similar structure but with a methylthio group instead of a methylsulfanyl group.
N-cyclopentyl-2-methoxy-4-(methylsulfonyl)benzamide: This compound features a methylsulfonyl group, which is an oxidized form of the methylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-17-13-9-11(18-2)7-8-12(13)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXOZHQRWXCKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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